N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-2-23(13-16-12-21-18-10-6-7-11-24(16)18)20(25)17-14-26-19(22-17)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAYCWBIJHYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions[_{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the pathways it targets.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and thiazole rings are likely to play a crucial role in binding to biological targets, potentially influencing signaling pathways or enzyme activities.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Thiazole derivatives
Phenyl-containing compounds
Uniqueness: N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide stands out due to its unique combination of heterocyclic structures, which may confer distinct biological and chemical properties compared to similar compounds.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Biological Activity
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazo[1,2-a]pyridine moiety linked to a thiazole and phenyl groups. Its molecular formula is with a molecular weight of approximately 358.46 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) as low as 0.025–0.054 μg/mL against drug-sensitive strains and multidrug-resistant isolates .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 10j | 0.025 | Antitubercular |
| 15b | Low nanomolar | Antimycobacterial |
| 15d | Good safety profile | Antitubercular |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies involving imidazo[1,2-a]pyridine derivatives reveal their ability to inhibit cancer cell proliferation through various mechanisms, including PI3Kα inhibition . The introduction of the thiazole ring enhances cytotoxicity against cancer cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Interference with DNA Replication : Similar compounds have shown the ability to target bacterial topoisomerases, crucial for DNA replication in bacteria .
- Modulation of Cell Signaling Pathways : By affecting pathways such as PI3K/Akt, the compound could induce apoptosis in cancer cells.
Case Studies
Several studies have reported on the efficacy and safety profiles of related compounds:
- Antitubercular Agents : A study demonstrated that several imidazo[1,2-a]pyridine carboxamides exhibited excellent in vitro activity against MTB strains, suggesting that structural modifications can enhance efficacy .
- Anticancer Studies : Research on thiazole derivatives indicated potent activity against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 μg/mL . This suggests that the thiazole component is critical for the observed cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
